molecular formula C14H15ClN2O2 B5765091 N-(3-CHLORO-4-METHYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

N-(3-CHLORO-4-METHYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B5765091
M. Wt: 278.73 g/mol
InChI Key: DSCQLMNCVRSJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-Methylphenyl)-3-Ethyl-5-Methyl-12-Oxazole-4-Carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of N-(3-Chloro-4-Methylphenyl)-3-Ethyl-5-Methyl-12-Oxazole-4-Carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and ethyl acetoacetate as the primary starting materials.

    Formation of Oxazole Ring: The reaction proceeds through the formation of an intermediate, which involves the cyclization of the starting materials under acidic or basic conditions to form the oxazole ring.

    Carboxamide Formation:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(3-Chloro-4-Methylphenyl)-3-Ethyl-5-Methyl-12-Oxazole-4-Carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted oxazole derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

N-(3-Chloro-4-Methylphenyl)-3-Ethyl-5-Methyl-12-Oxazole-4-Carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer, bacterial infections, and inflammatory conditions.

    Biological Studies: Researchers investigate its biological activity, including its effects on cellular pathways and its potential as an antimicrobial or anticancer agent.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, which can be used in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-Methylphenyl)-3-Ethyl-5-Methyl-12-Oxazole-4-Carboxamide involves its interaction with specific molecular targets within cells. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

N-(3-Chloro-4-Methylphenyl)-3-Ethyl-5-Methyl-12-Oxazole-4-Carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties, which can be tailored for specific applications in research and industry.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-4-12-13(9(3)19-17-12)14(18)16-10-6-5-8(2)11(15)7-10/h5-7H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCQLMNCVRSJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.